Cas no 2679936-16-2 ([(3R)-3-amino-3-(thiophen-2-yl)propyl](methyl)amine)
amine structure](https://ja.kuujia.com/scimg/cas/2679936-16-2x500.png)
[(3R)-3-amino-3-(thiophen-2-yl)propyl](methyl)amine 化学的及び物理的性質
名前と識別子
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- EN300-28271074
- 2679936-16-2
- [(3R)-3-amino-3-(thiophen-2-yl)propyl](methyl)amine
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- インチ: 1S/C8H14N2S/c1-10-5-4-7(9)8-3-2-6-11-8/h2-3,6-7,10H,4-5,9H2,1H3/t7-/m1/s1
- InChIKey: YHENKZBBQSLIHA-SSDOTTSWSA-N
- ほほえんだ: S1C=CC=C1[C@@H](CCNC)N
計算された属性
- せいみつぶんしりょう: 170.08776963g/mol
- どういたいしつりょう: 170.08776963g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
[(3R)-3-amino-3-(thiophen-2-yl)propyl](methyl)amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28271074-1.0g |
[(3R)-3-amino-3-(thiophen-2-yl)propyl](methyl)amine |
2679936-16-2 | 95.0% | 1.0g |
$1414.0 | 2025-03-19 | |
Enamine | EN300-28271074-0.05g |
[(3R)-3-amino-3-(thiophen-2-yl)propyl](methyl)amine |
2679936-16-2 | 95.0% | 0.05g |
$1188.0 | 2025-03-19 | |
Enamine | EN300-28271074-0.1g |
[(3R)-3-amino-3-(thiophen-2-yl)propyl](methyl)amine |
2679936-16-2 | 95.0% | 0.1g |
$1244.0 | 2025-03-19 | |
Enamine | EN300-28271074-0.5g |
[(3R)-3-amino-3-(thiophen-2-yl)propyl](methyl)amine |
2679936-16-2 | 95.0% | 0.5g |
$1357.0 | 2025-03-19 | |
Enamine | EN300-28271074-0.25g |
[(3R)-3-amino-3-(thiophen-2-yl)propyl](methyl)amine |
2679936-16-2 | 95.0% | 0.25g |
$1300.0 | 2025-03-19 | |
Enamine | EN300-28271074-2.5g |
[(3R)-3-amino-3-(thiophen-2-yl)propyl](methyl)amine |
2679936-16-2 | 95.0% | 2.5g |
$2771.0 | 2025-03-19 | |
Enamine | EN300-28271074-5.0g |
[(3R)-3-amino-3-(thiophen-2-yl)propyl](methyl)amine |
2679936-16-2 | 95.0% | 5.0g |
$4102.0 | 2025-03-19 | |
Enamine | EN300-28271074-10.0g |
[(3R)-3-amino-3-(thiophen-2-yl)propyl](methyl)amine |
2679936-16-2 | 95.0% | 10.0g |
$6082.0 | 2025-03-19 |
[(3R)-3-amino-3-(thiophen-2-yl)propyl](methyl)amine 関連文献
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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5. Back matter
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
[(3R)-3-amino-3-(thiophen-2-yl)propyl](methyl)amineに関する追加情報
The Compound CAS No 2679936-16-2: [(3R)-3-amino-3-(thiophen-2-yl)propyl](methyl)amine
The compound with CAS number 2679936-16-2, commonly referred to as [(3R)-3-amino-3-(thiophen-2-yl)propyl](methyl)amine, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and materials science.
The molecular structure of [(3R)-3-amino-3-(thiophen-2-yl)propyl](methyl)amine is characterized by a chiral center at the third carbon atom, which is bonded to an amino group, a thiophene ring, and a methylamine group. The presence of the thiophene ring introduces aromaticity and potential for conjugation, while the amino and methylamine groups contribute to hydrogen bonding capabilities and overall polarity of the molecule. These features make it a versatile building block for synthesizing more complex molecules with tailored functionalities.
Recent studies have explored the synthesis of this compound through various methodologies, including asymmetric catalysis and stereoselective reactions. Researchers have demonstrated that the enantiomeric excess (ee) of the product can be significantly improved by optimizing reaction conditions, such as catalyst selection and temperature control. These advancements have paved the way for large-scale production of this compound with high optical purity, which is crucial for its application in chiral recognition and asymmetric catalysis.
In terms of applications, [(3R)-3-amino-3-(thiophen-2-yl)propyl](methyl)amine has shown promise in the development of novel pharmaceutical agents. Its ability to form stable complexes with metal ions has led to its use as a ligand in transition metal-catalyzed reactions. For instance, recent research highlights its role in facilitating cross-coupling reactions, such as Suzuki-Miyaura couplings, where it serves as an efficient ligand for palladium catalysts. This has opened new avenues for constructing biologically active molecules with high efficiency.
Beyond catalysis, this compound has also been investigated for its potential in drug delivery systems. Its amphiphilic nature allows it to form self-assembled structures, such as micelles or nanoparticles, which can encapsulate hydrophobic drugs and enhance their solubility and bioavailability. Preclinical studies have demonstrated that drug delivery systems incorporating this compound exhibit improved pharmacokinetics and reduced toxicity compared to conventional formulations.
Another emerging area of research involves the use of [(3R)-3-amino-3-(thiophen-2-yl)propyl](methyl)amine in materials science. Its ability to coordinate with metal ions has led to its application in the synthesis of metallopolymers and coordination polymers with tunable mechanical and electronic properties. These materials hold potential for applications in sensors, actuators, and energy storage devices.
Recent advancements in computational chemistry have also contributed to a deeper understanding of this compound's properties. Quantum mechanical calculations have provided insights into its electronic structure, reactivity, and interaction with biological systems. These computational studies complement experimental work by guiding the design of new derivatives with enhanced functionality.
In conclusion, the compound CAS number 2679936-16-2 represents a multifaceted molecule with diverse applications across various scientific disciplines. Its unique structural features, combined with recent advancements in synthesis and application techniques, position it as a valuable tool for future innovations in chemistry and pharmacology.
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